Anti-HCV Potency and Selectivity: Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate Versus Ethyl 3-Methyl Substituted Analog
Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate exhibits low cytotoxicity (CC₅₀ = 109.9 µM) and moderate antiviral efficacy against HCV genotypes 2a (EC₅₀ = 8.7 µM) and 1b (EC₅₀ = 12.4 µM) in replicon reporter cell assays, yielding selectivity index (SI) values of 12.6 (GT 2a) and 8.9 (GT 1b) . This scaffold served as the foundation for subsequent optimization that produced (R)-10m, a highly potent and minimally cytotoxic HCV inhibitor identified through SAR studies, with the R-enantiomer demonstrating superior anti-HCV activity compared to the S-enantiomer [1]. The unsubstituted methyl ester core represents the privileged starting point from which more potent analogs were derived, positioning it as a validated screening hit scaffold rather than an optimized clinical candidate.
| Evidence Dimension | Anti-HCV activity (GT 2a / GT 1b) and cytotoxicity |
|---|---|
| Target Compound Data | CC₅₀ = 109.9 µM; EC₅₀ (GT 2a) = 8.7 µM; EC₅₀ (GT 1b) = 12.4 µM; SI = 12.6 (GT 2a) / 8.9 (GT 1b) |
| Comparator Or Baseline | Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 37945-37-2) and other substituted tetrahydroindole analogs; no published HCV EC₅₀ data located |
| Quantified Difference | Not calculable due to absence of comparator data; target compound provides baseline EC₅₀ and CC₅₀ values for scaffold optimization |
| Conditions | HCV replicon reporter cell assay; genotypes 1b and 2a |
Why This Matters
The documented CC₅₀ and EC₅₀ values establish a quantifiable benchmark for SAR studies, enabling researchers to measure the impact of subsequent derivatization on potency and selectivity relative to this unsubstituted core scaffold.
- [1] China Geological Library. The discovery of indole derivatives as novel hepatitis C virus inhibitors (SAR study identifying (R)-10m as most potent/least cytotoxic). View Source
